molecular formula C19H18O4 B139573 Tanshinaldehyde CAS No. 142694-58-4

Tanshinaldehyde

Cat. No. B139573
M. Wt: 310.3 g/mol
InChI Key: JRMAMBGELPWLSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tanshinaldehyde is a natural compound extracted from the roots of Salvia miltiorrhiza, a traditional Chinese herb used for the treatment of cardiovascular and cerebrovascular diseases. Tanshinaldehyde has attracted significant attention due to its pharmacological properties, including anti-inflammatory, anti-tumor, and neuroprotective effects.

Mechanism Of Action

The mechanism of action of tanshinaldehyde is complex and varies depending on the target. Tanshinaldehyde exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. Tanshinaldehyde induces apoptosis in cancer cells by activating the caspase cascade and downregulating anti-apoptotic proteins. Tanshinaldehyde also protects neurons by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and reducing the production of reactive oxygen species (ROS).

Biochemical And Physiological Effects

Tanshinaldehyde has various biochemical and physiological effects. Tanshinaldehyde reduces the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and inhibits the expression of COX-2 and iNOS. Tanshinaldehyde also induces apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. Moreover, tanshinaldehyde reduces oxidative stress and inflammation in the brain, which protects neurons from damage.

Advantages And Limitations For Lab Experiments

Tanshinaldehyde has several advantages for lab experiments. It is a natural compound that can be easily extracted or synthesized. Tanshinaldehyde has been extensively studied for its pharmacological properties, which makes it a well-characterized compound. However, tanshinaldehyde has some limitations for lab experiments. It has low solubility in water, which makes it difficult to dissolve in cell culture media. Moreover, tanshinaldehyde has poor stability in solution, which requires special storage conditions.

Future Directions

For the study of tanshinaldehyde include investigating its therapeutic potential and exploring its mechanisms of action in more detail.

Scientific Research Applications

Tanshinaldehyde has been extensively studied for its pharmacological properties. Studies have shown that tanshinaldehyde has anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Tanshinaldehyde also has anti-tumor effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Moreover, tanshinaldehyde has neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

CAS RN

142694-58-4

Product Name

Tanshinaldehyde

Molecular Formula

C19H18O4

Molecular Weight

310.3 g/mol

IUPAC Name

1,6-dimethyl-10,11-dioxo-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-6-carbaldehyde

InChI

InChI=1S/C19H18O4/c1-10-8-23-18-12-5-6-13-11(4-3-7-19(13,2)9-20)15(12)17(22)16(21)14(10)18/h5-6,9-10H,3-4,7-8H2,1-2H3

InChI Key

JRMAMBGELPWLSV-UHFFFAOYSA-N

SMILES

CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C=O

Canonical SMILES

CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C=O

synonyms

tanshinaldehyde

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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